Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate
Description
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran-based derivative characterized by a bromine atom at the 6-position, a phenyl group at the 2-position, and an ethoxycarbonyl ester at the 3-position. The 5-position is substituted with a 2-methoxy-2-oxoethoxy group, which introduces a branched ester functionality. The bromine substituent and ester linkages contribute to its unique physicochemical properties, such as increased molecular weight (approximately 457.26 g/mol) and lipophilicity (predicted logP ~4.5), which influence solubility and bioavailability .
Properties
IUPAC Name |
ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO6/c1-3-25-20(23)18-13-9-16(26-11-17(22)24-2)14(21)10-15(13)27-19(18)12-7-5-4-6-8-12/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXUOSZSORBLJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)OC)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class. This compound has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structure, which includes a bromine atom, an ethoxy group, and a carboxylate ester, contributes to its interactions with various biological targets.
Chemical Structure
The molecular formula of this compound is . The compound features multiple functional groups that play crucial roles in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 419.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 315237-33-3 |
The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the ester group enhances its binding affinity, which may modulate enzyme activity or receptor signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer effects. In vitro studies have shown that it can inhibit cell growth in various cancer cell lines, demonstrating potential as a new lead compound for cancer therapy. For example, studies have reported that derivatives of similar benzofuran compounds exhibit anti-invasive properties and can reduce tumor growth in vivo when tested on animal models .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases .
Case Studies
- In Vitro Studies : A study conducted on synthetic coumarin derivatives demonstrated that brominated derivatives significantly inhibited cell invasion in cancer models. The mechanism underlying this effect remains to be fully elucidated; however, it highlights the potential of brominated compounds in cancer therapy .
- In Vivo Studies : In animal studies involving nude mice grafted with human cancer cells (HT1080 or MDA-MB231), treatment with brominated coumarin derivatives resulted in reduced tumor growth, indicating their effectiveness as anticancer agents .
Structure–Activity Relationship (SAR)
The relationship between the chemical structure of Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-pheny1-benzofuran-3-carboxylate and its biological activity has been explored through SAR studies. Modifications to the benzofuran scaffold have shown varying degrees of potency against different biological targets, emphasizing the importance of specific functional groups in enhancing bioactivity .
Synthesis and Applications
The synthesis of this compound typically involves several steps, including the formation of the benzofuran core and subsequent functional group modifications. Its application extends beyond medicinal chemistry into material science, where it is investigated for potential use in organic electronic materials .
Scientific Research Applications
Anticancer Properties
Ethyl 6-bromo-5-(2-methoxy-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
The mechanisms underlying these effects include:
-
Induction of Apoptosis:
- The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2.
-
Cell Cycle Arrest:
- Treatment with this compound can lead to S-phase arrest in cancer cells, effectively inhibiting their proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. It has been shown to inhibit the growth of various pathogens, including:
- Bacterial Strains: Effective against common bacteria such as Escherichia coli and Staphylococcus aureus.
The antimicrobial activity suggests potential applications in developing new antibiotics or antimicrobial agents.
Drug Development
The unique structural features of this compound make it a valuable candidate for drug development. Its ability to induce apoptosis in cancer cells positions it as a potential lead compound for new anticancer therapies.
Fluorescent Sensors
Compounds derived from benzofuran structures are often utilized in the development of fluorescent sensors due to their photophysical properties. This compound's structural characteristics may allow it to serve as a basis for designing new fluorescent probes for biological imaging.
Case Studies
Several studies have documented the biological activities of benzofuran derivatives similar to this compound:
- Study on Anticancer Activity:
- Antimicrobial Evaluation:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and biological differences between the target compound and analogous benzofuran derivatives:
Structural and Functional Differences
- Derivatives with 4-fluorobenzyloxy (e.g., Ethyl 6-bromo-5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate) exhibit increased electron-withdrawing effects, which could modulate receptor binding .
- Bromine vs. Other Halogens: Bromination at position 6 (target compound) increases steric bulk and lipophilicity compared to non-brominated analogs. However, brominated derivatives like Compound III show reduced cytotoxicity compared to chlorinated or non-halogenated precursors .
Physicochemical Properties
- Molecular Weight and LogP: The target compound’s molecular weight (~457.26) is comparable to other brominated benzofurans (e.g., 465.34 for Compound 5) but higher than non-brominated derivatives (e.g., 415.30 for allyloxy-substituted analogs) .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, the benzofuran proton at C-2 (δ 7.2–7.6 ppm) and methoxy groups (δ 3.3–3.8 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z ~469.311 for C₂₄H₁₈BrFO₄) and detects isotopic patterns for bromine .
- X-ray Crystallography : Resolves crystal packing and conformation, particularly for assessing steric effects of the 2-phenyl and 5-(2-methoxy-2-oxoethoxy) groups .
- HPLC-PDA : Quantifies purity (>95%) and identifies byproducts from incomplete etherification or ester hydrolysis .
How can researchers evaluate the biological activity of this compound, and what methodological challenges arise?
Advanced Research Question
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes like COX-2 or kinases, leveraging structural analogs with known activity .
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains, with controls for solvent effects .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to reference drugs like doxorubicin .
- Challenges :
- Low aqueous solubility may require DMSO solubilization, risking false negatives. Use surfactants (e.g., Cremophor EL) or prodrug strategies .
- Metabolic stability: Assess via liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) .
How can contradictory data on similar benzofuran derivatives be resolved in structure-activity relationship (SAR) studies?
Advanced Research Question
Contradictions often arise from substituent effects. For example:
- Case Study : Ethyl 6-bromo-5-((2-fluorobenzyl)oxy)-2-phenyl derivatives (CAS 308296-02-8) show varied bioactivity compared to non-fluorinated analogs.
Methodological Resolution : - Comparative Crystallography : Analyze steric and electronic differences via X-ray structures to explain altered binding affinities .
- DFT Calculations : Quantify electron-withdrawing effects (e.g., fluorine’s impact on aryl ether reactivity) .
- Pharmacokinetic Profiling : Compare logP and permeability (Caco-2 assays) to correlate solubility differences with in vivo efficacy .
What computational approaches predict the physicochemical properties and reactivity of this compound?
Advanced Research Question
- Collision Cross-Section (CCS) Prediction : Ion mobility-mass spectrometry (IM-MS) paired with machine learning models estimates CCS values for gas-phase stability, critical for MS-based quantification .
- Reactivity Mapping : DFT (e.g., Gaussian 09) calculates Fukui indices to identify electrophilic sites (e.g., C-6 bromine for nucleophilic substitution) .
- ADMET Prediction : Tools like SwissADME forecast bioavailability (%ABS) and P-glycoprotein substrate potential, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
